molecular formula C4H5N5S B8794399 4-(Azidomethyl)-2-thiazolamine CAS No. 640767-57-3

4-(Azidomethyl)-2-thiazolamine

Cat. No.: B8794399
CAS No.: 640767-57-3
M. Wt: 155.18 g/mol
InChI Key: JMWPVNJNIAEMID-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-thiazolamine (CAS 640767-57-3) is a heterocyclic compound with the molecular formula C₄H₅N₅S and a molecular weight of 155.18 g/mol . Its structure comprises a thiazole ring substituted with an azidomethyl group (-CH₂N₃) at position 4 and an amine (-NH₂) at position 2. The azide group confers unique reactivity, enabling applications in click chemistry and bioconjugation . This compound’s physicochemical properties include a polar surface area (PSA) of 117.63 Ų and a calculated LogP of 0.92, indicating moderate hydrophobicity .

Properties

CAS No.

640767-57-3

Molecular Formula

C4H5N5S

Molecular Weight

155.18 g/mol

IUPAC Name

4-(azidomethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C4H5N5S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2,(H2,5,8)

InChI Key

JMWPVNJNIAEMID-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-thiazolamine typically involves the introduction of an azido group into a thiazole ring. One common method is the nucleophilic substitution reaction where a halomethylthiazole is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the highly reactive azide group.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-thiazolamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Triphenylphosphine in tetrahydrofuran (THF).

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

4-(Azidomethyl)-2-thiazolamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry.

    Biology: Potential use in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-thiazolamine largely depends on the type of reaction it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of 2-thiazolamine derivatives are highly dependent on substituents at position 3. Key analogues include:

Compound Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Features
4-(Azidomethyl)-2-thiazolamine -CH₂N₃ C₄H₅N₅S 155.18 Azide group for click chemistry
4-Methyl-2-thiazolamine -CH₃ C₄H₆N₂S 114.17 Simple alkyl substituent
4-(Trifluoromethyl)-2-thiazolamine -CF₃ C₄H₃F₃N₂S 168.15 Electron-withdrawing CF₃ group
4-(4′-Bromobiphenyl-4-yl)-2-thiazolamine -C₆H₄-C₆H₄Br C₁₅H₁₁BrN₂S 331.23 Bulky aryl substituent
4-((Methylamino)methyl)-2-thiazolamine -CH₂NHCH₃ C₅H₉N₃S 143.21 Aminoalkyl side chain

Key Observations :

  • Azidomethyl vs.
  • Trifluoromethyl vs.
  • Aryl vs. Azidomethyl : Bulky aryl groups (e.g., biphenyl) increase molecular weight and hydrophobicity, likely improving membrane permeability but reducing solubility .

Physicochemical Properties

Property This compound 4-Methyl-2-thiazolamine 4-(Trifluoromethyl)-2-thiazolamine
Melting Point (°C) Not reported Not reported Not reported
LogP 0.92 ~1.2 (estimated) ~2.1 (estimated)
Polar Surface Area (Ų) 117.63 ~60 (estimated) ~70 (estimated)

Notable Trends:

  • Azidomethyl vs. Trifluoromethyl : The azide’s polar nature reduces LogP compared to the -CF₃ group.
  • Aryl Derivatives : Higher molecular weights (e.g., 331.23 g/mol for bromobiphenyl analogue) correlate with increased LogP and decreased solubility .

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